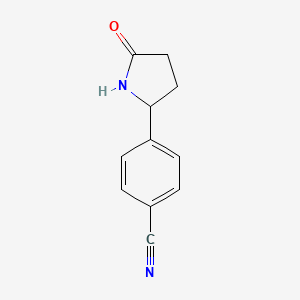

4-(5-Oxopyrrolidin-2-yl)benzonitrile

説明

4-(5-Oxopyrrolidin-2-yl)benzonitrile is a benzonitrile derivative featuring a pyrrolidin-5-one (γ-lactam) ring. This structure combines the electron-withdrawing cyano group with a conformationally flexible pyrrolidinone moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in the design of kinase inhibitors, antiviral agents, and catalysts .

特性

分子式 |

C11H10N2O |

|---|---|

分子量 |

186.21 g/mol |

IUPAC名 |

4-(5-oxopyrrolidin-2-yl)benzonitrile |

InChI |

InChI=1S/C11H10N2O/c12-7-8-1-3-9(4-2-8)10-5-6-11(14)13-10/h1-4,10H,5-6H2,(H,13,14) |

InChIキー |

YAFOOFJZFRODSJ-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)C#N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-(5-Oxopyrrolidin-2-yl)benzonitrile, differing in substituents, heterocycles, or functional groups. These variations influence physicochemical properties, biological activity, and synthetic routes.

4-((5-Oxopyrrolidin-2-yl)methyl)benzonitrile (Compound 19)

- Structure: Pyrrolidinone ring linked via a methylene group to the benzonitrile core.

- Synthesis : Prepared by deprotection of 4-((5-oxo-1-(p-methoxyphenyl)pyrrolidin-2-yl)methyl)benzonitrile using ceric ammonium nitrate (CAN) in MeCN/H₂O .

- Spectroscopy: Characterized by ¹³C-NMR (CDCl₃, 126 MHz), confirming the pyrrolidinone and benzonitrile moieties .

- Applications : Intermediate in photoredox/nickel dual catalysis for C–N bond formation.

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)

- Structure: Thiazolidinone ring replaces pyrrolidinone; includes trifluoromethyl and methoxy groups.

- Biological Activity : Binds to estrogen-related receptor α (ERRα) via hydrogen bonds with ARG 372 and hydrophobic interactions. Similarity screening identified 55 analogs, with 8 showing scores >0.30 .

- Key Differences: Thiazolidinone’s sulfur atom enhances metabolic stability compared to pyrrolidinone.

4-((1-Hydroxy-5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzonitrile (10a)

- Structure : Imidazole and pyridine substituents appended to benzonitrile.

- Key Differences: Extended π-system (quinoxaline) improves DNA intercalation properties.

4-(2,6-Dimethylphenylthio)benzonitrile

- Structure: Thioether linkage replaces pyrrolidinone.

- Synthesis : Prepared under transition metal-free conditions, characterized by IR, NMR, and elemental analysis .

- Applications : Precursor for sulfides/selenides in material science.

4-(5-Bromofuran-2-yl)benzonitrile (4a)

- Structure : Brominated furan substituent.

- Synthesis : Column chromatography (hexanes/EtOAc) yields halogenated analogs for cross-coupling reactions .

- Key Differences : Bromine enhances electrophilicity for Suzuki-Miyaura couplings.

4-[(4-Oxo-1,4-dihydropyrimidin-2-yl)amino]benzonitrile

- Structure: Pyrimidin-4-one ring linked via an amino group.

- Applications : Intermediate in synthesizing Etravirine (antiretroviral drug) .

- Key Differences: Pyrimidinone’s hydrogen-bonding capacity improves target affinity.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| 4-(5-Oxopyrrolidin-2-yl)benzonitrile | 186.19 | 1.2 | 1 / 3 |

| 5FB | 447.35 | 2.8 | 2 / 5 |

| 10a | 418.44 | 3.1 | 1 / 6 |

| 4-(2,6-Dimethylphenylthio)benzonitrile | 255.35 | 3.5 | 0 / 2 |

| 4a | 248.08 | 2.9 | 0 / 2 |

| 4-[(4-Oxo-pyrimidin-2-yl)amino]benzonitrile | 212.21 | 1.5 | 2 / 4 |

*Predicted using ChemDraw.

Key Research Findings

- Pyrrolidinone vs. Thiazolidinone: Thiazolidinone derivatives (e.g., 5FB) exhibit higher metabolic stability due to sulfur’s electronegativity but lower solubility than pyrrolidinones .

- Halogenation Effects : Brominated analogs (e.g., 4a) enable cross-coupling reactions, expanding synthetic utility .

- Heterocyclic Diversity: Pyrimidinone and imidazole derivatives (e.g., 10a, ) show enhanced target affinity via hydrogen bonding and π-stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。